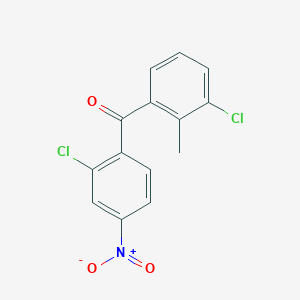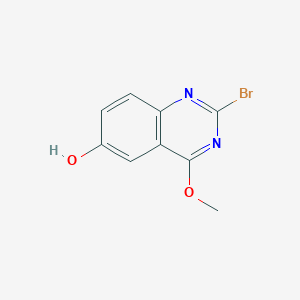
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone is an organic compound characterized by the presence of chloro, methyl, and nitro functional groups attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoyl chloride and 2-chloro-4-nitrobenzene.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 3-chloro-2-methylbenzoyl chloride reacts with 2-chloro-4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: :
Propriétés
Formule moléculaire |
C14H9Cl2NO3 |
|---|---|
Poids moléculaire |
310.1 g/mol |
Nom IUPAC |
(3-chloro-2-methylphenyl)-(2-chloro-4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8-10(3-2-4-12(8)15)14(18)11-6-5-9(17(19)20)7-13(11)16/h2-7H,1H3 |
Clé InChI |
UGHBHXYVNYIHRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)


![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)


![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)





